6-Oxo-piperidine-2-carboxylic acid (CAS: 3770-22-7) is a non-proteinogenic, cyclic amino acid derivative featuring a six-membered piperidine ring with a lactam (amide) functionality at the 6-position. This structure distinguishes it from its parent compound, pipecolic acid, by introducing significant conformational rigidity. This inherent structural constraint makes it a valuable chiral building block, or synthon, for constructing complex, sterically defined molecules such as peptidomimetics, enzyme inhibitors, and natural product analogues where precise three-dimensional architecture is critical for biological activity.
Substituting 6-Oxo-piperidine-2-carboxylic acid with simpler analogues is often unviable for specific synthetic outcomes. Using pipecolic acid, the non-oxo parent compound, eliminates the key lactam group, which not only alters the electronic properties but critically removes the rigidifying element that defines the compound's value in creating constrained molecular scaffolds. Substitution with proline, a five-membered ring homologue, fundamentally changes the bond angles and spatial orientation of substituents, failing to replicate the specific turn structures induced by the larger, more defined piperidine backbone. The presence of the 6-oxo group provides a unique combination of conformational lock and a reactive handle for further transformations, a feature absent in these common procurement alternatives.
In aqueous solutions at room temperature, 6-Oxo-piperidine-2-carboxylic acid (6-oxo-PIP) demonstrates significantly greater stability compared to its biosynthetic precursor, Δ1-piperideine-6-carboxylate (P6C). In a stability study, 6-oxo-PIP remained stable over the analysis period, whereas P6C concentrations degraded rapidly. This stability is a critical procurement differentiator for applications requiring consistent concentrations over time, such as in developing stable diagnostic standards or in multi-step syntheses where intermediate degradation can compromise yields and purity.
| Evidence Dimension | Analyte Stability at Room Temperature |
| Target Compound Data | Considerably more stable |
| Comparator Or Baseline | Δ1-piperideine-6-carboxylate (P6C) / 6-hydroxy-pipecolate (unstable) |
| Quantified Difference | Qualitatively described as significantly more stable, allowing for reliable quantification where P6C is too unstable. |
| Conditions | Aqueous solution, room temperature, LC-MS/MS analysis. |
For diagnostic or process chemistry applications, the superior stability of this compound ensures more reliable and reproducible results compared to its unstable metabolic precursors.
The lactam functionality within 6-Oxo-piperidine-2-carboxylic acid is a critical handle for constructing advanced molecular architectures, such as spiro bicyclic lactams, which function as β-turn mimics in peptidomimetics. Synthetic routes to these complex scaffolds explicitly rely on the piperidone structure for key cyclization steps. The parent compound, pipecolic acid, lacks this ketone/lactam group and therefore cannot be used as a direct precursor for these specific intramolecular cyclization reactions, making 6-Oxo-piperidine-2-carboxylic acid an essential, non-interchangeable starting material for these targets.
| Evidence Dimension | Synthetic Accessibility to Spiro Bicyclic Lactams |
| Target Compound Data | Serves as a direct precursor via reactions involving the 6-oxo (lactam) position. |
| Comparator Or Baseline | Pipecolic acid (lacks the 6-oxo group). |
| Quantified Difference | Fundamentally incompatible with synthetic routes requiring the 6-oxo group for cyclization. |
| Conditions | Multi-step synthesis of peptidomimetic scaffolds. |
Procurement of this compound is necessary for research programs targeting specific classes of conformationally rigid peptidomimetics that cannot be synthesized from pipecolic acid.
Given its significantly higher chemical stability compared to its metabolic precursors like P6C, this compound is the right choice for synthesizing deuterated or 13C-labeled internal standards for use in robust LC-MS/MS diagnostic assays, such as newborn screening for certain metabolic disorders.
The rigid lactam-containing ring makes this compound an essential starting material for synthesizing peptidomimetics with defined secondary structures, such as β-turn mimics. This is critical in drug discovery programs where precise conformational control is needed to achieve high-affinity binding to biological targets like proteases or FK506-binding proteins.
As a versatile chiral building block, this compound serves as a key starting material for the enantioselective synthesis of complex molecules. The defined stereocenter and the reactive lactam functionality enable its use in constructing highly functionalized piperidine-containing natural products and novel heterocyclic drug candidates.
Irritant